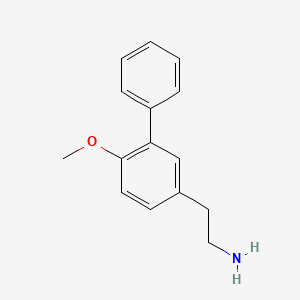











|
REACTION_CXSMILES
|
Br.Br[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[CH2:6][CH2:7][NH2:8].C(=O)([O-])[O-].[Na+].[Na+].[C:20]1(OB(O)O)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.OO>C(O)C.C1(C)C=CC=CC=1>[CH3:13][O:12][C:11]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][NH2:8])=[CH:4][C:3]=1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1,2.3.4|
|


|
Name
|
tetrakis triphenylphosphine palladium
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
3-bromo-4-methoxyphenethylamine hydrobromide
|
|
Quantity
|
62.2 g
|
|
Type
|
reactant
|
|
Smiles
|
Br.BrC=1C=C(CCN)C=CC1OC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
26.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OB(O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at ambient temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 48 hours
|
|
Duration
|
48 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(CCN)C=C1)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |